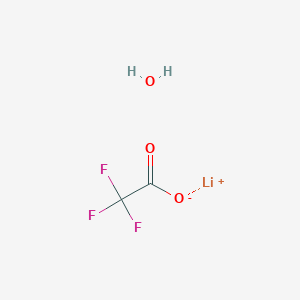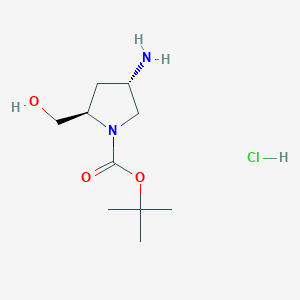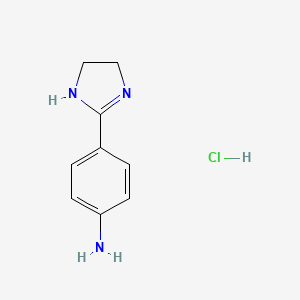
3-Benzyloxy-5-fluorobenzaldehyde
Descripción general
Descripción
3-Benzyloxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 . The compound is typically stored at temperatures between 2-8°C . and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that this compound could potentially undergo similar reactions.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Benzoxaboroles in Organic Synthesis and Biological Applications
Benzoxaboroles, derivatives of phenylboronic acids, have been studied for over 50 years, with most research occurring recently due to their exceptional properties. They are not only used as building blocks and protecting groups in organic synthesis but also display biological activity, being under clinical trials for various applications. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, demonstrating their versatility in both synthetic chemistry and potential therapeutic uses (Adamczyk-Woźniak et al., 2009).
Antioxidant and Anti-inflammatory Applications
The exploration into the pharmacological potential of benzofused thiazole derivatives highlights the continuous need for novel antioxidant and anti-inflammatory agents. A study focused on synthesizing and evaluating benzofused thiazole derivatives for these activities, indicating that specific compounds exhibited significant anti-inflammatory and antioxidant properties, which could provide a template for the development of new therapeutic agents (Raut et al., 2020).
Safety and Hazards
The safety information for 3-Benzyloxy-5-fluorobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Direcciones Futuras
While specific future directions for 3-Benzyloxy-5-fluorobenzaldehyde are not available, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties . This suggests potential future directions in the development of antimicrobial agents.
Propiedades
IUPAC Name |
3-fluoro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACNSTDSYXVAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)

